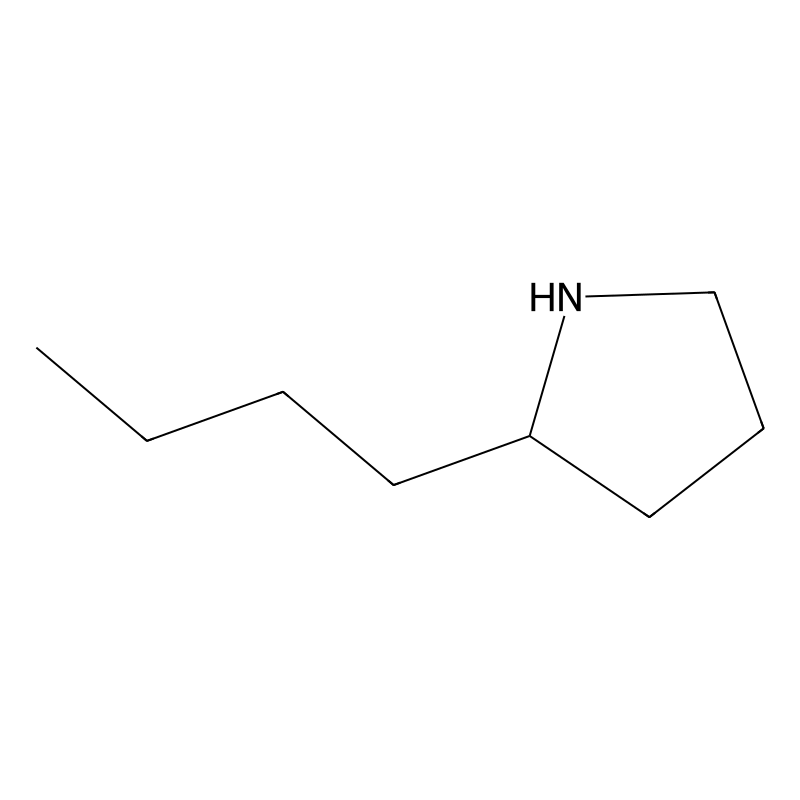2-Butylpyrrolidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Butylpyrrolidine is a small organic molecule being explored for its potential anti-cancer properties. Studies conducted in mouse models suggest it may help reduce tumorigenicity (the ability to form tumors) and oncogenicity (the ability to cause cancer). ()
- Wnt/β-catenin signaling pathway inhibition: This pathway plays a crucial role in cell growth and development. However, its dysregulation is often observed in various cancers. Research suggests 2-Butylpyrrolidine might function by inhibiting the activation of this pathway, thereby potentially hindering cancer cell proliferation. ()
2-Butylpyrrolidine is a cyclic amine characterized by a five-membered ring structure containing four carbon atoms and one nitrogen atom. Its chemical formula is and it has a molecular weight of approximately 127.23 g/mol. This compound is recognized for its unique properties, including its ability to act as a solvent and a reagent in various
- Nucleophilic Substitution Reactions: It can act as a nucleophile due to the lone pair of electrons on the nitrogen atom, allowing it to participate in substitutions with electrophiles.
- Formation of Nitroxides: Through reactions with organolithium compounds, 2-butylpyrrolidine can form stable nitroxide radicals, which are useful in various applications including spin labeling and as antioxidants .
- Cyclization Reactions: It can undergo cyclization to form more complex structures, often utilized in the synthesis of pharmaceuticals.
2-Butylpyrrolidine can be synthesized through various methods:
- Ring Closure Reactions: One common method involves the cyclization of 1-butylamine and an appropriate carbonyl compound, which can lead to the formation of the pyrrolidine ring.
- Hydrogenation of Pyrrole Derivatives: Another approach includes the hydrogenation of substituted pyrroles or similar compounds under specific catalytic conditions.
- Use of Organolithium Reagents: As mentioned earlier, the reaction of 1-butylpyrrole with organolithium reagents can yield 2-butylpyrrolidine along with other products .
2-Butylpyrrolidine finds applications in several fields:
- Solvent for Organic Reactions: It serves as a dipolar aprotic solvent, facilitating various organic synthesis reactions.
- Pharmaceuticals: Its derivatives are explored for potential therapeutic effects, particularly in neuropharmacology.
- Chemical Intermediates: Used in the synthesis of other chemical compounds, including agrochemicals and fine chemicals.
Studies have shown that 2-butylpyrrolidine interacts with various biological systems. For instance, its role as a solvent can influence reaction kinetics and mechanisms in synthetic chemistry. Additionally, research into its neuroactive properties suggests potential interactions with neurotransmitter receptors, although detailed interaction studies specifically focused on this compound are still emerging .
Several compounds share structural similarities with 2-butylpyrrolidine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Butylpyrrolidine | C8H17N | Linear structure; used primarily as a solvent |
| N-Butyl-2-pyrrolidone | C8H15NO | Contains a carbonyl group; used as a dipolar aprotic solvent |
| N-Methylpyrrolidine | C6H13N | Methyl group instead of butyl; different solubility properties |
| 2-Methylpyrrolidine | C6H13N | Methyl substitution affects reactivity and solubility |
Uniqueness of 2-Butylpyrrolidine: The presence of the butyl group distinguishes 2-butylpyrrolidine from other pyrrolidine derivatives. This structural feature enhances its solubility in organic solvents and contributes to its utility in synthetic applications compared to its analogs.








